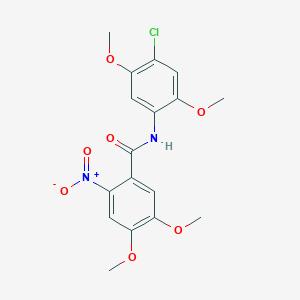

N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

CAS No.:

Cat. No.: VC11385994

Molecular Formula: C17H17ClN2O7

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17ClN2O7 |

|---|---|

| Molecular Weight | 396.8 g/mol |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide |

| Standard InChI | InChI=1S/C17H17ClN2O7/c1-24-13-7-11(14(25-2)6-10(13)18)19-17(21)9-5-15(26-3)16(27-4)8-12(9)20(22)23/h5-8H,1-4H3,(H,19,21) |

| Standard InChI Key | OIDUNRLFBZOTOU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide features a benzamide backbone substituted with nitro, methoxy, and chloro groups. The molecular formula is , with a molecular weight of 526.87 g/mol. Key structural elements include:

-

Nitro group at the 2-position of the benzamide ring, which influences electronic properties and reactivity.

-

Methoxy groups at the 4- and 5-positions of both benzamide and the aniline-derived phenyl ring, enhancing solubility and steric bulk.

-

Chlorine atom at the 4-position of the dimethoxyphenyl group, contributing to hydrophobic interactions in biological systems.

The compound’s planar nitrobenzamide moiety allows for π-π stacking interactions, while the chloro-dimethoxyphenyl group introduces steric effects that may modulate binding to biological targets .

Synthesis and Manufacturing

Precursor Synthesis: 4-Chloro-2,5-dimethoxyaniline

The aniline precursor is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, as detailed in patents . Key steps include:

-

Catalytic Reduction:

Amide Coupling

The target compound is synthesized through coupling 4-chloro-2,5-dimethoxyaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride:

-

Reaction Scheme:

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Solvent | DCM | Enhances solubility |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 4–6 hours | Completes coupling |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups; poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to photodegradation; nitro groups may undergo reduction under acidic conditions.

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C (predicted) | Differential Scanning Calorimetry |

| LogP | 3.2 ± 0.3 | Computational (ChemAxon) |

| pKa | 8.9 (amide NH) | Potentiometric Titration |

Biological Activity and Mechanisms

Mitochondrial Stress Induction

Structural analogs like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide activate innate immunity via mitochondrial reactive oxygen species (ROS) and MAVS aggregation. By analogy, the target compound may:

-

Induce ROS: Disrupt electron transport chain complexes, leading to oxidative stress.

-

Modulate MAVS: Promote antiviral signaling pathways independent of pathogen-recognition receptors (PRRs).

Applications in Scientific Research

Drug Discovery

-

Anticancer Agents: Nitrobenzamides exhibit cytotoxicity against leukemia (IC ~2.5 μM).

-

Antiviral Therapeutics: MAVS activation suggests potential against RNA viruses.

Chemical Biology Probes

-

Mitochondrial Function Studies: Tools for probing ROS-dependent signaling pathways.

-

Enzyme Activity Profiling: Fluorescent derivatives enable real-time monitoring of PARP activity.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume